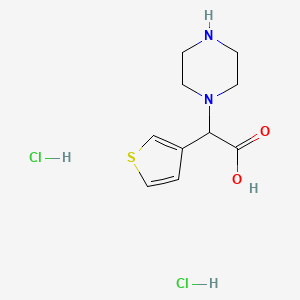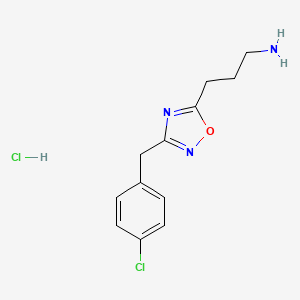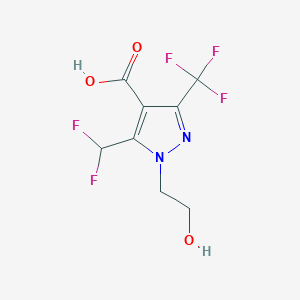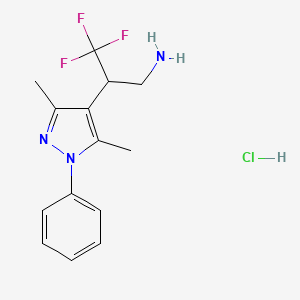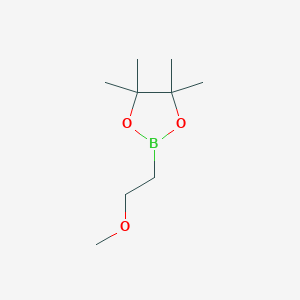
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
作用机制
Target of Action
It’s structurally related to 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), which are known to target specific mrna sequences . The role of these targets is to modulate the translation of proteins or eliminate toxic RNA .
Mode of Action
This interaction may alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
Related 2’-o-(2-methoxyethyl) modified asos can affect various biochemical pathways depending on the specific mrna they target .
Pharmacokinetics
For structurally related 2’-o-(2-methoxyethyl) modified asos, plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase following subcutaneous bolus administration . The plasma metabolite profiles of these ASOs are similar across species, with the ASO as the major component .
Result of Action
Related 2’-o-(2-methoxyethyl) modified asos can lead to a decrease in the production of specific proteins or the elimination of toxic rna, depending on the mrna they target .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the stability and efficacy of related asos .
生化分析
Biochemical Properties
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups. The compound’s boron atom forms reversible covalent bonds with biomolecules, enabling it to act as a catalyst in various biochemical processes .
Cellular Effects
This compound influences cellular functions by modulating cell signaling pathways and gene expression. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of proteins. This compound also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular functions, particularly in in vitro studies where it maintains its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as acetyl-CoA synthetase and other key metabolic enzymes. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, affecting its accumulation and activity. The compound’s distribution is influenced by its ability to bind to plasma proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, thereby modulating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 2-methoxyethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity, which are essential for its application in various chemical processes.
化学反应分析
Types of Reactions
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in hydroboration reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran.
Hydroboration: This reaction uses diborane or borane reagents under mild conditions to add boron across double bonds.
Major Products
The major products of reactions involving this compound are typically biaryl compounds in the case of Suzuki-Miyaura coupling and organoboranes in hydroboration reactions.
科学研究应用
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: It plays a role in the synthesis of boron-containing compounds used in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers and other materials that require precise control over molecular structure.
相似化合物的比较
Similar Compounds
2-Methoxyethanol: A solvent with similar structural features but different reactivity and applications.
Diglyme (Diethylene glycol dimethyl ether): Another ether with similar solubility properties but used primarily as a solvent.
Bis(2-methoxyethyl)amine: A compound with similar functional groups but different chemical behavior and applications.
Uniqueness
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions, making it a preferred reagent in organic synthesis. Its ability to form stable boron-carbon bonds and participate in a variety of chemical reactions sets it apart from other similar compounds.
属性
IUPAC Name |
2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-7-11-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXQLGJBDGCOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581771-55-2 | |
| Record name | 2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


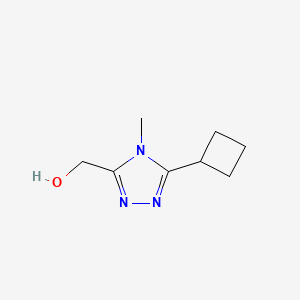
![ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431018.png)
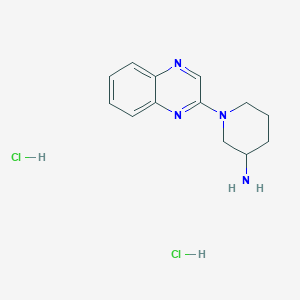

![methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431022.png)
![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)
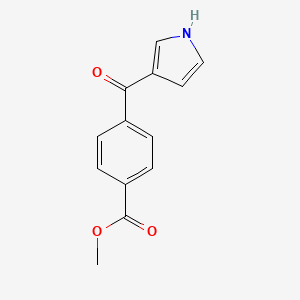
![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)

